2-(3-Pyridinyl)propiononitrile
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Overview
Description
2-(3-Pyridinyl)propiononitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research purposes.
Synthesis Analysis
The synthesis of 2-(3-Pyridinyl)propiononitrile and similar compounds has been a topic of interest in the field of chemistry. For instance, a review on the synthesis and therapeutic potential of Pyrido[2,3-d]pyrimidine derivatives discusses the synthetic protocols to prepare these pyridopyrimidine derivatives . Another study describes the synthesis of pyrrolo[2,3-d]pyrimidine-5-carbonitrile-derivative .Molecular Structure Analysis
The molecular structure of 2-(3-Pyridinyl)propiononitrile can be analyzed using various techniques. For example, experimental and computational studies on a protonated 2-pyridinyl moiety have been conducted to determine the protonation sites in the thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .Chemical Reactions Analysis
The chemical reactions involving 2-(3-Pyridinyl)propiononitrile have been studied. For instance, a review discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, encompassing traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . Another study reports a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds .Scientific Research Applications
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, which include compounds like “2-(3-Pyridinyl)propiononitrile”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antiviral Applications
The structural similarity of pyridine derivatives with DNA bases makes them effective in antiviral applications . They can interfere with the replication process of viruses, thereby inhibiting their growth.
Anticancer Applications
Similarly, pyridine derivatives are also used in anticancer drugs . They can interact with cancer cells and inhibit their growth or induce apoptosis (programmed cell death).
Antibacterial and Antifungal Applications
Pyridine derivatives are found in the structures of substances with antibacterial and antifungal activities . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.
Anti-inflammatory Applications
Compounds with a pyridine structure are also used in anti-inflammatory drugs . They can reduce inflammation and pain in the body.
Antimalarial Applications
Pyridine derivatives are also used in antimalarial drugs . They can inhibit the growth of the malaria parasite, thereby helping to treat and prevent malaria.
Safety and Hazards
Future Directions
The future directions in the study of 2-(3-Pyridinyl)propiononitrile and similar compounds involve improving the synthesis methods, understanding their mechanisms of action, and exploring their potential applications. For example, there is a need for a robust method allowing the selective introduction of multiple functional groups to pyridine . Furthermore, the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include pyridinyl compounds, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are known to play a significant role in purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions .
Pharmacokinetics
The pharmacokinetic profiles of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been evaluated .
Result of Action
Pyrimidine derivatives have shown promising anticancer activity, suggesting that they may induce cytotoxic effects in cancer cells . These compounds have been found to possess more cytotoxic activity than some reference drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds in the environment . .
properties
IUPAC Name |
2-pyridin-3-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJRXRGAZPPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridinyl)propiononitrile |
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